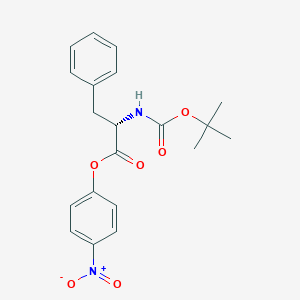

Boc-Phe-ONp

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWWFMMLBBICG-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20226326 | |

| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7535-56-0 | |

| Record name | N-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7535-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007535560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20226326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-(tert-butoxycarbonyl)-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Boc-Phe-ONp: Chemical Properties, Structure, and Applications

This technical guide provides a comprehensive overview of N-α-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester (this compound), a critical reagent in peptide synthesis. This document details its chemical and physical properties, structure, and provides standardized experimental protocols for its synthesis and application in elongating peptide chains.

Chemical Structure and Identifiers

This compound is a derivative of the amino acid L-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the α-amino group and a p-nitrophenyl (ONp) ester activating group on the carboxyl group. This dual modification makes it a stable, yet reactive building block for solid-phase and solution-phase peptide synthesis.

The structure incorporates a bulky Boc group to prevent unwanted reactions at the N-terminus, while the electron-withdrawing p-nitrophenyl group makes the carbonyl carbon highly susceptible to nucleophilic attack by the free amino group of another amino acid or peptide, facilitating peptide bond formation.

Key Identifiers:

| Identifier | Value | Citation |

| IUPAC Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [1] |

| Synonyms | Boc-L-phenylalanine 4-nitrophenyl ester, N-tert-Butoxycarbonyl-L-phenylalanine p-nitrophenyl ester | [1][2] |

| CAS Number | 7535-56-0 | [1][2][3] |

| Molecular Formula | C20H22N2O6 | [1][2] |

| InChIKey | QZIWWFMMLBBICG-KRWDZBQOSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)OC2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |

Structural Representation:

Caption: Simplified structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.

Quantitative Data Summary:

| Property | Value | Citation |

| Molecular Weight | 386.4 g/mol | [1][2] |

| Exact Mass | 386.14778643 Da | [1] |

| Appearance | White Crystalline Powder | [4] |

| Melting Point | 127-128 °C | [2][4] |

| Boiling Point | 558.4 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.24 g/cm³ (Predicted) | [2][4] |

| Topological Polar Surface Area | 110 Ų | [1] |

| Storage Conditions | -20°C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in peptide coupling are provided below.

Synthesis of this compound

This protocol describes the esterification of Boc-L-phenylalanine with p-nitrophenol using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[3]

Workflow for this compound Synthesis:

Caption: Synthesis workflow for this compound.

Methodology:

-

Dissolution: Dissolve N-tert-butoxycarbonyl-L-phenylalanine (1 equivalent) in dichloromethane (DCM). Stir until fully dissolved.

-

Addition of Reagents: To the solution, add p-nitrophenol (1.1 equivalents), 4-dimethylaminopyridine (DMAP, 0.1 equivalents), and dicyclohexylcarbodiimide (DCC, 1.1 equivalents).[3]

-

Reaction: Allow the reaction to proceed for approximately 5 hours at room temperature (~20°C) with continuous stirring.[3]

-

Work-up: Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration. The filtrate, containing the desired product, is then concentrated by evaporation under reduced pressure.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure, crystalline this compound.

Peptide Coupling using this compound

This compound serves as an activated amino acid for coupling to the N-terminus of a growing peptide chain. The following is a general protocol for a solution-phase coupling reaction.

Logical Flow of Peptide Elongation:

Caption: Peptide coupling and deprotection cycle.

Methodology:

-

Preparation: Ensure the peptide to be elongated has a free N-terminal amino group. If the peptide is resin-bound (in SPPS), it must first undergo a deprotection step.

-

Coupling Reaction: Dissolve the N-terminally deprotected peptide and this compound (typically 1.5-2.0 equivalents) in a suitable aprotic solvent like dimethylformamide (DMF). Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize any salts and facilitate the reaction.

-

Monitoring: Allow the mixture to react at room temperature. The reaction progress can be monitored using a ninhydrin test, which detects free primary amines. A negative test (absence of blue color) indicates the completion of the coupling.[5]

-

Washing: After the reaction is complete, the peptide (if on solid support) is washed thoroughly with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct. If in solution, an aqueous work-up is performed.

-

Boc Deprotection: The N-terminal Boc group of the newly added phenylalanine residue is removed to allow for the next coupling step. This is typically achieved by treating the peptide with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM) for 20-30 minutes.[6]

-

Neutralization and Next Cycle: Following deprotection, the resulting trifluoroacetate salt is neutralized, and the peptide is ready for the next coupling cycle.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Purity of this compound is commonly assessed by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% TFA. Detection is performed using a UV detector at a wavelength where the p-nitrophenyl and phenyl groups absorb (e.g., 254 nm or 280 nm).

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]+ ion would be at m/z 387.15.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a solvent like CDCl₃ or DMSO-d₆ can confirm the structure. Key expected proton signals include those for the Boc group (a singlet around 1.4 ppm), the phenylalanine side chain protons, and the distinct aromatic protons of the p-nitrophenyl group.

References

Synthesis of N-Boc-L-phenylalanine p-nitrophenyl Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-L-phenylalanine p-nitrophenyl ester, a critical activated amino acid derivative widely utilized in peptide synthesis. This document details the chemical principles, experimental protocols, and data associated with its preparation, aimed at professionals in the fields of chemical synthesis and drug development.

Introduction

N-Boc-L-phenylalanine p-nitrophenyl ester is a key building block in solid-phase and solution-phase peptide synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus provides stability and is readily removed under acidic conditions. The p-nitrophenyl ester serves as an efficient activating group for the carboxyl function, facilitating nucleophilic attack by the amino group of the succeeding amino acid in the peptide chain. This guide outlines a reliable two-step synthesis route commencing with the N-protection of L-phenylalanine followed by the esterification with p-nitrophenol.

Synthesis Pathway

The synthesis of N-Boc-L-phenylalanine p-nitrophenyl ester is a two-step process:

-

N-protection of L-phenylalanine: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride).

-

Esterification: The resulting N-Boc-L-phenylalanine is then esterified with p-nitrophenol using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.

Experimental Protocols

Step 1: Synthesis of N-Boc-L-phenylalanine

This protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butyl alcohol

-

Water

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether (or Ethyl Acetate)

-

Hexane

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a four-necked round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve sodium hydroxide (1.1 equivalents) in water.

-

Add L-phenylalanine (1.0 equivalent) to the stirred solution at ambient temperature.

-

Dilute the mixture with tert-butyl alcohol.

-

To the clear solution, add di-tert-butyl dicarbonate (1.0 equivalent) dropwise over one hour. A white precipitate may form during the addition.

-

Stir the reaction mixture overnight at room temperature. The solution should become clear.

-

Extract the reaction mixture twice with pentane.

-

The aqueous layer is then acidified to a pH of 1-1.5 with a solution of potassium hydrogen sulfate in water. This will be accompanied by the evolution of carbon dioxide.

-

Extract the resulting turbid mixture with four portions of ethyl ether.

-

Combine the organic layers, wash twice with water, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C.

-

The resulting oil is treated with hexane and allowed to crystallize overnight.

-

Collect the white precipitate by filtration, wash with cold pentane, and dry under reduced pressure to yield pure N-tert-butoxycarbonyl-L-phenylalanine.

References

An In-Depth Technical Guide on the Core Mechanism of Action of Boc-Phe-ONp in Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the strategic activation of the carboxylic acid moiety of an amino acid is paramount to the efficient and stereochemically pure formation of peptide bonds. Among the various methodologies developed, the use of active esters remains a cornerstone, offering a balance of reactivity and stability. This technical guide delves into the core mechanism of action of N-α-tert-butyloxycarbonyl-L-phenylalanine p-nitrophenyl ester (Boc-Phe-ONp), a widely utilized active ester in both solution-phase and solid-phase peptide synthesis (SPPS). This document will provide a comprehensive overview of its mechanism, quantitative performance metrics, detailed experimental protocols, and a discussion of potential side reactions, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action: The Active Ester Strategy

The efficacy of this compound in peptide coupling stems from the electronic properties of the p-nitrophenyl (ONp) group. The strongly electron-withdrawing nitro group at the para position of the phenol makes the p-nitrophenoxide a highly stable anion and an excellent leaving group. This inherent stability facilitates the nucleophilic attack by the amino group of the incoming amino acid or peptide chain, a process known as aminolysis.

The general mechanism involves a two-step process:

-

Activation: The carboxylic acid of Boc-L-phenylalanine is pre-activated by conversion to the p-nitrophenyl ester. This is typically achieved by reacting Boc-L-phenylalanine with p-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).

-

Coupling: The isolated and purified this compound is then introduced to the N-terminal amine of the growing peptide chain. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the new peptide bond and release the p-nitrophenoxide leaving group.

dot

Caption: Mechanism of peptide bond formation using this compound.

Quantitative Data Presentation

The efficiency of peptide coupling reactions is critical for the overall yield and purity of the final peptide. While specific data for this compound can be sequence-dependent, the following tables summarize typical quantitative data expected from standard Boc-SPPS and solution-phase synthesis using active esters.

Table 1: Typical Performance Metrics for Boc-SPPS Coupling

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >99%[1] | Kaiser Test, Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. A minor decrease in efficiency per cycle significantly impacts the final yield. |

| Crude Peptide Purity | >70%[1] | RP-HPLC | Highly dependent on the peptide sequence and the overall efficiency of all synthesis steps. |

| Final Purified Peptide Yield | 5-20%[1] | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant material loss. |

Table 2: Comparison of this compound with a Common in situ Coupling Reagent (DCC/HOBt)

| Parameter | This compound (Active Ester) | DCC/HOBt (in situ) |

| Reaction Time | Generally slower, can range from hours to overnight. | Faster, typically 1-4 hours. |

| Yield | Good to excellent, but can be slightly lower than highly reactive in situ reagents. | Generally very high. |

| Purity of Activated Species | High, as it can be purified before use. | Can be variable due to in situ formation. |

| Side Reactions | Lower risk of side reactions from the coupling agent itself. Potential for base-catalyzed racemization. | Risk of N-acylurea formation and racemization if not properly controlled. |

| Byproduct Removal | p-Nitrophenol is soluble and easily removed by washing. | Dicyclohexylurea (DCU) is insoluble and can be difficult to remove completely. |

Experimental Protocols

Detailed methodologies for the use of this compound in both solution-phase and solid-phase peptide synthesis are provided below.

Solution-Phase Synthesis of a Dipeptide (Boc-Phe-Gly-OMe)

This protocol describes the coupling of this compound with Glycine methyl ester hydrochloride.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Ethyl acetate and Hexane for elution

Procedure:

-

Preparation of the Amine Component: Dissolve H-Gly-OMe·HCl (1.0 equivalent) in anhydrous DCM. Add TEA or DIPEA (1.1 equivalents) dropwise while stirring at 0 °C. Stir for an additional 15-20 minutes at room temperature to generate the free amine.

-

Coupling Reaction: In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM. Add this solution to the freshly prepared free amine solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically complete within 4-12 hours.

-

Work-up: Once the reaction is complete, filter the mixture to remove any precipitated salts. Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield Boc-Phe-Gly-OMe as a white solid. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Caption: Workflow for solution-phase dipeptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

This protocol outlines a single coupling cycle for the incorporation of a Boc-Phe residue using this compound on a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Anhydrous Dimethylformamide (DMF)

-

Dichloromethane (DCM) for washing

-

Kaiser test kit for monitoring

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Coupling:

-

Dissolve this compound (2-3 equivalents relative to the resin substitution) in a minimal amount of DMF.

-

Add the this compound solution to the swollen resin.

-

Agitate the mixture at room temperature. The reaction time can vary from 2 to 12 hours.

-

-

Monitoring the Coupling Reaction:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed for a longer duration or a recoupling step may be necessary.

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.

-

Deprotection: The resin is now ready for the next cycle, starting with the deprotection of the Boc group to reveal the new N-terminal amine.

dot

Caption: A single coupling cycle in Boc-SPPS using this compound.

Potential Side Reactions: Racemization

A primary concern during peptide coupling is the potential for racemization of the activated amino acid residue. In the case of active esters like this compound, racemization can occur, particularly in the presence of excess base. The proposed mechanism involves the abstraction of the α-proton of the activated ester by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a loss of stereochemical integrity.

The extent of racemization is influenced by several factors:

-

Base: The strength and steric hindrance of the base used can affect the rate of α-proton abstraction.

-

Solvent: The polarity of the solvent can influence the stability of the intermediates.

-

Temperature: Higher temperatures can increase the rate of racemization.

It is crucial to carefully control the reaction conditions, particularly the amount and type of base used, to minimize this side reaction.

Conclusion

This compound serves as a valuable and reliable reagent in peptide synthesis. Its mechanism of action, centered on the "active ester" principle, provides a stable yet sufficiently reactive intermediate for efficient peptide bond formation. While generally slower than modern in situ coupling reagents, the ability to isolate and purify this compound offers advantages in terms of predictable reactivity and simplified byproduct removal. By understanding the core mechanism, adhering to optimized protocols, and being cognizant of potential side reactions such as racemization, researchers can effectively leverage this compound for the successful synthesis of peptides in both academic and industrial settings.

References

Solubility of Boc-Phe-ONp in Common Organic Solvents: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-L-phenylalanine 4-nitrophenyl ester (Boc-Phe-ONp), a key intermediate in peptide synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification protocols, and overall workflow efficiency in synthetic chemistry and drug development. This document compiles available qualitative solubility data for related compounds, outlines a detailed experimental methodology for solubility determination, and presents a generalized workflow for assessing the solubility of protected amino acids.

Core Concepts in this compound Solubility

This compound is a derivative of the amino acid L-phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and a 4-nitrophenyl (ONp) ester on the carboxylic acid. The solubility of this compound is governed by the interplay of its structural components:

-

Boc Group: The bulky and nonpolar tert-butoxycarbonyl group significantly increases the compound's lipophilicity, thereby enhancing its solubility in a range of organic solvents.

-

Phenylalanine Side Chain: The benzyl side chain of phenylalanine is large and hydrophobic, further contributing to the compound's affinity for nonpolar organic solvents.

-

4-Nitrophenyl Ester: The ONp group adds a degree of polarity to the molecule.

The overall solubility profile of this compound is therefore a balance between its predominantly hydrophobic character and the polar contributions of the ester and nitro functionalities. The principle of "like dissolves like" is central to predicting its behavior; solvents with moderate to low polarity are generally effective at solvating this compound.

Data Presentation: Solubility of Boc-Protected Amino Acids

While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes qualitative and some quantitative solubility information for other Boc-protected amino acids. This data, compiled from various sources, can serve as a useful guideline for solvent selection. The solubility of this compound is expected to be influenced by its hydrophobic phenylalanine side chain. Actual solubility can vary depending on factors such as purity, crystalline form, temperature, and the specific batch of the compound.

| Boc-Amino Acid | Solvent | Solubility | Notes |

| Boc-Leu-Leu-OH | DMF | ~30 mg/mL | - |

| DMSO | ~10 mg/mL | - | |

| Ethanol | ~30 mg/mL | - | |

| Boc-Val-OH | DMF | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~108.6 mg/mL |

| Boc-Leu-OH | DMSO | ~100 mg/mL | Requires sonication.[1] |

| N-Boc-L-proline | DMF | ~20 mg/mL | - |

| DMSO | ~15 mg/mL | - | |

| Ethanol | ~15 mg/mL | - | |

| Boc-Gly-Gly-OH | DMSO | ~100 mg/mL | Requires sonication.[1] |

| Boc-β-Ala-OH | DMSO | ~100 mg/mL | Requires sonication, warming, and heating to 60°C.[1] |

| Boc-Glycine | Dichloromethane | Clearly soluble (1 mmole in 2 mL) | Equivalent to ~87.6 mg/mL.[2] |

| Boc-Phe-OH | Methanol, Dichloromethane, Dimethylformamide, N-methyl-2-pyrrolidone | Soluble | Qualitative data. |

Experimental Protocols

This section details a standardized methodology for the experimental determination of this compound solubility in an organic solvent using the equilibrium saturation method followed by gravimetric analysis. This is a robust and widely applicable method for ascertaining the solubility of solid compounds.[2]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Vials with tight-fitting caps (e.g., 4 mL glass vials)

-

Constant temperature shaker or incubator

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed analytical balance (readable to at least 0.1 mg)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure that saturation is reached.[2]

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure the solution is fully saturated. Gentle agitation facilitates the dissolution process.[2]

-

Sampling and Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and attach a 0.2 µm syringe filter. Filter the solution into a pre-weighed, clean, and dry vial to remove all undissolved particles.

-

Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound, or use a vacuum desiccator.

-

Gravimetric Analysis: Once the solvent has completely evaporated, re-weigh the vial containing the dried solid residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of filtered solution

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent(s) before commencing work.

Mandatory Visualization

Caption: Workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to Boc-Phe-ONp: Properties and Applications in Peptide Synthesis

For researchers, scientists, and professionals in drug development, N-α-(tert-Butoxycarbonyl)-L-phenylalanine p-nitrophenyl ester, commonly abbreviated as Boc-Phe-ONp, is a critical reagent in the synthesis of peptides. This guide provides a detailed overview of its chemical properties and a comprehensive protocol for its application in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

This compound is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is activated as a p-nitrophenyl (ONp) ester. This dual modification makes it a stable, yet reactive building block for the stepwise elongation of peptide chains.

| Property | Value |

| Chemical Formula | C₂₀H₂₂N₂O₆[1][2][3][4] |

| Molecular Weight | 386.4 g/mol [1][2][3][4] |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 122-130 °C[2][4] |

| Storage Conditions | 0-8 °C[2][4] or -20°C[3] |

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in the Boc/Bzl strategy of SPPS. In this methodology, the N-terminal α-amino group of the growing peptide chain is temporarily protected by the acid-labile Boc group. The p-nitrophenyl ester of this compound serves as an activated form of the amino acid, facilitating the formation of a peptide bond with the free N-terminus of the resin-bound peptide.

The general workflow for incorporating a this compound residue into a peptide sequence via SPPS is outlined below.

Experimental Protocol: Single Coupling Cycle with this compound in SPPS

This protocol outlines a single cycle for the addition of a phenylalanine residue to a growing peptide chain on a solid support using this compound.

1. Resin Preparation:

-

Start with a peptide-resin that has a free amino group at its N-terminus.

-

Swell the resin in a suitable solvent, such as dichloromethane (DCM), for approximately 30 minutes.

2. Coupling Reaction:

-

Dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in a minimal amount of a solvent like dimethylformamide (DMF) or DCM.

-

Add the this compound solution to the swollen peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. The progress of the reaction can be monitored using a qualitative method like the Kaiser test.

3. Washing:

-

After the coupling is complete, filter the resin and wash it thoroughly to remove excess reagents and by-products. A typical washing sequence is:

-

DMF (3 times)

-

DCM (3 times)

-

Isopropanol (IPA) (2 times)

-

DCM (3 times)

-

4. N-α-Boc Deprotection:

-

To remove the Boc protecting group from the newly added phenylalanine residue, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM.[1][3]

-

A common procedure involves a short pre-wash (2-5 minutes) followed by a longer deprotection step (20-30 minutes).[1]

-

The TFA treatment results in the formation of a TFA salt of the N-terminal amine.

5. Washing:

-

Filter the resin and wash it to remove the TFA and cleaved t-butyl cations. A typical washing sequence is:

-

DCM (3 times)

-

IPA (2 times)

-

6. Neutralization:

-

To obtain the free amine necessary for the next coupling step, neutralize the TFA salt.

-

Treat the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[3][4]

7. Final Washing:

-

Wash the resin to remove the DIEA salt and excess base. A typical washing sequence is:

-

DCM (3 times)

-

IPA (2 times)

-

-

The peptide-resin is now ready for the next coupling cycle.

This cycle of deprotection, neutralization, and coupling is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support using a strong acid such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3][5]

References

The Role of the o-Nitrophenoxy (ONp) Leaving Group: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Understanding the Function of the o-Nitrophenoxy Leaving Group

The o-nitrophenoxy (ONp) group is a crucial entity in organic synthesis, primarily functioning as an effective leaving group in nucleophilic substitution and acylation reactions. Its utility stems from the electronic properties conferred by the ortho-nitro substituent on the phenoxy moiety. A good leaving group is characterized by its ability to stabilize the negative charge that develops as it departs from the substrate. The ONp group excels in this regard due to the strong electron-withdrawing nature of the nitro group.

The nitro group's inductive and resonance effects pull electron density from the aromatic ring, making the phenoxide oxygen more electrophilic and a better leaving group. This activation is critical in processes such as peptide synthesis, where the ONp group is employed in "active esters" to facilitate the formation of amide bonds. While both ortho- and para-nitrophenoxy groups are effective, the ortho positioning can introduce unique steric and electronic effects, sometimes influencing reaction rates and substrate specificity.

Quantitative Data on Nitrophenoxy Leaving Groups

Direct quantitative comparisons of the leaving group ability of o-nitrophenoxy versus p-nitrophenoxy are not extensively documented in readily available literature. However, the acidity of the corresponding phenols provides a strong indication of the stability of the resulting phenoxide ion, which correlates with its effectiveness as a leaving group. A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

| Property | o-Nitrophenol | p-Nitrophenol | Phenol |

| pKa | 7.23[1] | 7.14[1] | 9.98[1] |

Table 1: Comparison of pKa values for nitrophenols and phenol.

The pKa values of o- and p-nitrophenol are significantly lower than that of phenol, illustrating the activating effect of the nitro group. The slightly lower pKa of p-nitrophenol suggests that the p-nitrophenoxide ion is marginally more stable, which may translate to it being a slightly better leaving group in some contexts. This is attributed to the ability of the para-nitro group to delocalize the negative charge through resonance without steric hindrance. In the ortho position, steric interactions can cause the nitro group to twist out of the plane of the benzene ring, slightly diminishing its resonance effect. This phenomenon is known as the "ortho effect".[2][3][4][5]

Key Applications of the ONp Leaving Group

The primary application of the o-nitrophenoxy group is in the formation of "active esters" for acylation reactions, most notably in peptide synthesis. The ONp ester of an amino acid is sufficiently reactive to acylate the N-terminus of another amino acid, forming a peptide bond under mild conditions.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), an N-protected amino acid is activated by converting its carboxylic acid moiety into an active ester, often with a nitrophenoxy leaving group. This active ester then reacts with the free amino group of the growing peptide chain attached to a solid support.

Use as a Photolabile Protecting Group

Derivatives of the ortho-nitrobenzyl group, which shares the key structural motif with the ONp group, are widely used as photolabile protecting groups.[6][7][8][9][10] Upon irradiation with UV light, an intramolecular rearrangement occurs, leading to the cleavage of the protected functional group under neutral conditions. This allows for the spatial and temporal control of the release of bioactive molecules.

Experimental Protocols

General Procedure for the Synthesis of an o-Nitrophenyl Ester of an N-Protected Amino Acid

This protocol is adapted from procedures for the synthesis of p-nitrophenyl esters.[11]

-

Dissolution: Dissolve the N-protected amino acid (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane).

-

Base Addition: Add a tertiary amine base, such as triethylamine (1.1 eq), to the solution.

-

Cooling: Cool the reaction mixture in an ice bath.

-

Activation: Slowly add o-nitrophenyl chloroformate (1.1 eq) to the cooled solution.

-

Catalyst Addition: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with a weak acid (e.g., 1 M HCl) to remove excess base, followed by a wash with saturated sodium bicarbonate solution to remove unreacted starting materials.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

General Procedure for Peptide Coupling using an o-Nitrophenyl Ester

This protocol outlines the use of a pre-formed ONp active ester in a peptide coupling reaction.

-

Dissolution of Amine Component: Dissolve the amino acid or peptide with a free N-terminus (1.0 eq) in a suitable solvent (e.g., dimethylformamide for solid-phase synthesis or a mixture of water and an organic solvent for solution-phase).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.0-1.2 eq) to neutralize any salts and to facilitate the reaction.

-

Addition of Active Ester: Add the N-protected amino acid o-nitrophenyl ester (1.0-1.2 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The progress of the coupling can be monitored by a colorimetric test (e.g., the Kaiser test for primary amines in SPPS) or by chromatography (TLC or HPLC).

-

Work-up (Solution Phase): If the reaction is performed in solution, the solvent is typically removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with acidic and basic aqueous solutions to remove unreacted starting materials and by-products. The product is then isolated by evaporation of the solvent.

-

Washing (Solid Phase): If the reaction is performed on a solid support, the resin is filtered and washed extensively with the reaction solvent (e.g., DMF) and other solvents like dichloromethane and methanol to remove all soluble reagents and by-products.

Conclusion

The o-nitrophenoxy group serves as a highly effective leaving group, primarily due to the electron-withdrawing capacity of the nitro substituent which stabilizes the resulting phenoxide anion. Its principal application lies in the activation of carboxylic acids, particularly in the realm of peptide synthesis where ONp esters facilitate amide bond formation under mild conditions. While quantitative data directly comparing the ortho and para isomers is sparse, the principles of electronic effects and the "ortho effect" provide a solid framework for understanding its reactivity. Furthermore, the ortho-nitroaryl motif is fundamental to the design of photolabile protecting groups, offering a versatile tool for controlled release in various chemical and biological systems. The provided experimental protocols offer a starting point for the synthesis and application of ONp-activated compounds in research and development.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. byjus.com [byjus.com]

- 3. Ortho effect - Wikipedia [en.wikipedia.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Ortho Effect in Chemistry: Definition, Examples & Key Insights [vedantu.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]

- 10. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

Navigating the Stability of Boc-Phe-ONp: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-L-phenylalanine 4-nitrophenyl ester (Boc-Phe-ONp). Understanding the stability profile of this critical reagent is paramount for its effective use in peptide synthesis and other applications, ensuring the integrity and purity of the final products. This document details the intrinsic stability of this compound, its primary degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Concepts: Intrinsic Stability and Degradation Profile

This compound, a widely used activated ester in peptide synthesis, possesses two key functional groups that dictate its stability: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the 4-nitrophenyl (ONp) ester, which is susceptible to nucleophilic attack, particularly hydrolysis.

The Boc group is known for its stability under neutral and basic conditions but is readily cleaved under acidic conditions. This acid-catalyzed hydrolysis results in the deprotection of the amino group, yielding L-phenylalanine 4-nitrophenyl ester and byproducts such as tert-butanol and isobutylene.

The primary degradation pathway for this compound under typical laboratory and storage conditions is the hydrolysis of the 4-nitrophenyl ester . This reaction is significantly influenced by pH, with the rate of hydrolysis increasing in basic conditions. The hydrolysis product is Boc-L-phenylalanine and 4-nitrophenol. The release of the chromophoric 4-nitrophenolate ion upon hydrolysis provides a convenient method for spectrophotometric monitoring of the degradation kinetics.

While specific photostability data for this compound is limited, it is a general good practice for complex organic molecules to be protected from light to prevent potential photolytic degradation. Similarly, exposure to strong oxidizing agents should be avoided. Thermal degradation can also occur at elevated temperatures, leading to the thermolytic cleavage of the Boc group.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, proper storage and handling are crucial. The following conditions are recommended for long-term storage, based on the chemical nature of Boc-protected amino acids and activated esters.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated)[1][2] | Minimizes thermal degradation and preserves the integrity of the Boc protecting group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation. |

| Moisture | Store in a desiccated environment | The 4-nitrophenyl ester is susceptible to hydrolysis, which is exacerbated by the presence of moisture. |

| Light | Protect from light | Prevents potential photolytic degradation. |

For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold product, which could accelerate hydrolysis.

Signaling Pathways and Logical Relationships

The chemical structure and primary degradation pathways of this compound are illustrated below.

Caption: Chemical structure and major degradation pathways of this compound.

The following flowchart outlines the recommended workflow for handling and storing this compound to ensure its stability.

Caption: Flowchart for the proper storage and handling of this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound involves conducting forced degradation studies and employing a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and establish the intrinsic stability of this compound under various stress conditions.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable anhydrous organic solvent (e.g., acetonitrile or dioxane) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at 40°C and 60°C.

-

Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature and 40°C.

-

Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide. Incubate at room temperature.

-

Thermal Degradation (Solid State): Store the solid material at 60°C.

-

Photostability: Expose the solid material and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions and solid material at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: For acidic and basic samples, neutralize with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify and quantify any degradation products.

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products, thereby allowing for accurate quantification of its purity and stability.

Example Methodology:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | A linear gradient from 30% to 90% Mobile Phase B over 20 minutes, followed by a 5-minute hold at 90% B. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm (for this compound and peptide-related impurities) and 315 nm (for 4-nitrophenol/phenolate) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Sample Preparation | Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL. |

Method Validation: The stability-indicating nature of the HPLC method must be validated according to ICH Q2(R1) guidelines. This includes demonstrating specificity (peak purity analysis of the parent peak in stressed samples using a photodiode array detector), linearity, accuracy, precision, and robustness.

Conclusion

The stability of this compound is a critical factor for its successful application in research and development. By adhering to the recommended storage and handling conditions, the integrity of this reagent can be maintained. The primary degradation pathway is the hydrolysis of the 4-nitrophenyl ester, which is accelerated by moisture and basic pH. A well-designed forced degradation study coupled with a validated stability-indicating HPLC method is essential for a thorough understanding of the stability profile of this compound and for ensuring the quality of its downstream applications.

References

Spectroscopic and Analytical Characterization of Boc-Phe-ONp: A Technical Guide

Compound Identification and Properties

Boc-Phe-ONp is a derivative of the amino acid L-phenylalanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is activated as a p-nitrophenyl (ONp) ester. This dual modification makes it a stable, yet reactive building block for the formation of peptide bonds.[1]

| Property | Value | Source |

| Chemical Name | (4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | [2] |

| Synonyms | This compound, N-Boc-L-phenylalanine 4-nitrophenyl ester | [2][3] |

| CAS Number | 7535-56-0 | [2][3] |

| Molecular Formula | C₂₀H₂₂N₂O₆ | [2][3] |

| Molecular Weight | 386.4 g/mol | [2] |

| Appearance | White to off-white solid |

Spectroscopic Data

Detailed experimental spectra for this compound are not consistently published. However, the expected spectroscopic features can be inferred from the analysis of its precursors and related structures, primarily N-Boc-L-phenylalanine (Boc-Phe-OH).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.[4]

Expected ¹H NMR Spectral Data (in CDCl₃)

The following table outlines the expected proton NMR signals for this compound, with assignments based on the known spectrum of Boc-Phe-OH and the addition of the p-nitrophenyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Doublet | 2H | Ar-H (ortho to -NO₂) |

| ~7.3 | Doublet | 2H | Ar-H (ortho to ester) |

| 7.1-7.3 | Multiplet | 5H | Phenylalanine Ar-H |

| ~5.0 | Doublet | 1H | NH |

| ~4.7 | Multiplet | 1H | α-CH |

| ~3.2 | Multiplet | 2H | β-CH₂ |

| ~1.4 | Singlet | 9H | Boc (CH₃)₃ |

Expected ¹³C NMR Spectral Data (in CDCl₃)

The carbon NMR spectrum will confirm the presence of all carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~171 | Ester C=O |

| ~155 | Carbamate C=O |

| ~145 | Ar-C (ipso to -NO₂) |

| ~142 | Ar-C (ipso to ester) |

| ~136 | Phenylalanine Ar-C (ipso) |

| ~129 | Phenylalanine Ar-C |

| ~128 | Phenylalanine Ar-C |

| ~127 | Phenylalanine Ar-C |

| ~125 | Ar-C (ortho to -NO₂) |

| ~122 | Ar-C (ortho to ester) |

| ~80 | Boc quaternary C |

| ~54 | α-C |

| ~38 | β-C |

| ~28 | Boc CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (urethane) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2930 | Medium | Aliphatic C-H stretch |

| ~1760 | Strong | Ester C=O stretch (activated) |

| ~1710 | Strong | Urethane C=O stretch |

| ~1520 | Strong | N-O asymmetric stretch (nitro group) |

| ~1345 | Strong | N-O symmetric stretch (nitro group) |

| ~1250, ~1160 | Strong | C-O stretch (ester and urethane) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

| Technique | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| Electrospray Ionization (ESI) | 387.15 | 409.13 |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.[4]

¹H NMR Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Scans: 16

-

Relaxation Delay: 1 second

-

Processing: Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃: δ 7.26 ppm).[4]

¹³C NMR Acquisition:

-

Instrument: 100 MHz (or corresponding field strength) NMR Spectrometer

-

Scans: 1024

-

Relaxation Delay: 2 seconds

-

Processing: Process the proton-decoupled spectrum similarly to the ¹H spectrum. Calibrate using the solvent peak (CDCl₃: δ 77.16 ppm).[4]

IR Spectroscopy (Thin Solid Film Method)

Sample Preparation:

-

Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[5]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

-

If the signal is too weak, add another drop of the solution to the plate, allow it to dry, and re-acquire the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[5]

Mass Spectrometry (Electrospray Ionization)

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

The solution is then introduced into the ESI source, often via direct infusion or coupled with liquid chromatography (LC-MS).[6]

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts like [M+Na]⁺.[7]

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.[8]

-

Data Analysis: The resulting mass spectrum will show peaks corresponding to the mass-to-charge ratios of the ions generated from the sample.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C20H22N2O6 | CID 111308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-BOC-L-Phenylalanine 4-Nitrophenyl Ester | CAS Number 7535-56-0 [klivon.com]

- 4. benchchem.com [benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

A Technical Guide to Boc-Phe-ONp: Commercial Availability, Purity, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-phenylalanine p-nitrophenyl ester (Boc-Phe-ONp), a critical reagent in peptide synthesis. This document details its commercial availability and purity standards, offers a detailed experimental protocol for its synthesis and purification, and outlines the mechanism of its use in peptide coupling reactions.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers. The purity of commercially available this compound is typically high, generally ranging from 95% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC). Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 7535-56-0[1][2][3][4] |

| Molecular Formula | C₂₀H₂₂N₂O₆[1][2][3][4] |

| Molecular Weight | 386.40 g/mol [1][3] |

| Appearance | White to off-white crystalline powder[2][3] |

| Melting Point | 122-130 °C[2][3] |

| Optical Rotation | [α]²⁰/D = -14° to -20° (c=2 in DMF)[3] |

| Storage Conditions | 0-8 °C or frozen at -20°C for long-term storage[2][3][5] |

A summary of representative commercial suppliers and their typical purity specifications is provided in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

| Supplier | Purity Specification | Analytical Method |

| 1st Scientific | 98%[1] | Not specified |

| Chem-Impex International | ≥ 95%[3] | HPLC |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | Not specified |

| Klivon | High Purity | Not specified |

| ChemicalBook | 98%[6] | Not specified |

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of N-Boc-L-phenylalanine (Boc-Phe-OH) with p-nitrophenol. A common and effective method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethanol

-

Deionized Water

Procedure:

-

In a round-bottom flask, dissolve N-tert-butoxycarbonyl-L-phenylalanine (1 equivalent) in anhydrous dichloromethane.

-

To the stirred solution, add p-nitrophenol (1.5 equivalents), 4-dimethylaminopyridine (0.1 equivalents), and dicyclohexylcarbodiimide (1.1 equivalents).

-

Allow the reaction to stir at room temperature for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification of this compound by Recrystallization

-

To the crude product residue, add ethanol and heat the mixture until the solid is completely dissolved.

-

Allow the solution to cool slowly to room temperature (20-30°C) to induce gradual precipitation of the product.

-

To further enhance crystallization, add deionized water to the mixture and cool to 0°C for at least 1 hour.

-

Collect the crystalline solid by filtration.

-

Wash the solid with cold pentane or diethyl ether and dry under vacuum to yield pure Boc-L-phenylalanine-4-nitrophenyl ester. A typical yield for this procedure is around 86.5% with a purity of approximately 93% before further optimization.[6]

Mechanism of Action in Peptide Synthesis

This compound is an activated ester of Boc-phenylalanine. The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of another amino acid or peptide chain. This results in the formation of a new peptide bond. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

The following diagram illustrates the key steps in a typical Boc solid-phase peptide synthesis (SPPS) cycle, including the coupling step where an activated amino acid like this compound would be used.

Caption: The Boc solid-phase peptide synthesis cycle.

The mechanism of the coupling reaction itself involves the nucleophilic attack of the deprotected N-terminal amine of the peptide chain on the carbonyl carbon of the activated ester.

References

Methodological & Application

Application Notes and Protocols for Boc-Phe-ONp in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established and robust method, particularly advantageous for the synthesis of complex or hydrophobic peptides.[1] This application note provides a detailed protocol for the incorporation of Phenylalanine using a p-nitrophenyl (ONp) active ester, specifically Boc-Phe-ONp, within the Boc-SPPS framework.

This compound is a stable, crystalline solid that can be used to acylate the free N-terminal amine of a resin-bound peptide. The p-nitrophenyl ester is a moderately reactive leaving group, allowing for a controlled coupling reaction. While modern coupling reagents often offer faster reaction times, the use of active esters like this compound can be beneficial in specific applications, offering a dehydration-free method for amino acid introduction.[2]

This document outlines the complete cycle for the incorporation of this compound, including resin preparation, Nα-Boc deprotection, neutralization, the coupling reaction itself, and monitoring of the reaction progress.

Quantitative Data Summary

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. The following tables provide a summary of expected quantitative data for a standard Boc-SPPS cycle. Please note that specific values can be sequence and resin-dependent.

Table 1: Key Parameters for Boc-SPPS Cycle

| Parameter | Value/Reagent | Purpose |

| Resin Swelling Time | 30-60 minutes | Ensures optimal reaction environment by allowing solvent to penetrate the resin beads. |

| Deprotection Reagent | 50% TFA in DCM | Removes the Nα-Boc protecting group.[3] |

| Deprotection Time | 20-30 minutes | Standard time for complete Boc removal.[3] |

| Neutralization Reagent | 10% DIEA in DCM or DMF | Neutralizes the protonated N-terminus to the free amine for coupling.[4] |

| Coupling Reagent | This compound | Activated amino acid for peptide bond formation. |

| Equivalents of this compound | 2-4 equivalents | Ensures the coupling reaction goes to completion. |

| Coupling Time | 2-12 hours | Slower than many modern reagents; requires careful monitoring. |

| Monitoring Method | Kaiser Test | Qualitative test for the presence of free primary amines.[5] |

Table 2: Performance Metrics for a Typical Boc-SPPS Run

| Metric | Typical Value | Method of Analysis | Significance |

| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | High per-cycle efficiency is crucial for the synthesis of long peptides to achieve a reasonable overall yield.[6] |

| Crude Peptide Purity | >70% | RP-HPLC | Indicates the overall success of the synthesis before purification. |

| Final Peptide Yield (Purified) | 5-30% | UV-Vis Spectroscopy, Gravimetric Analysis | Dependent on the peptide sequence, length, and purification efficiency. |

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of Phenylalanine using this compound in a manual Boc-SPPS workflow.

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.

-

Add dichloromethane (DCM) to the resin until it is fully submerged.

-

Gently agitate the resin for 30-60 minutes to allow for adequate swelling.

-

Drain the DCM from the reaction vessel.

Nα-Boc Deprotection

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Agitate the resin for 1-2 minutes for a pre-wash, then drain the solution.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes for complete deprotection.[3]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.

Neutralization

-

Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the deprotected resin.

-

Agitate for 2 minutes and then drain the solution. Repeat this step once more.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines (a positive result is indicated by a blue color).

Coupling with this compound

-

In a separate vial, dissolve 2-4 equivalents of this compound (relative to the resin loading capacity) in a minimal amount of dimethylformamide (DMF).

-

Add the this compound solution to the neutralized resin in the reaction vessel.

-

Agitate the reaction mixture at room temperature.

-

The coupling reaction with p-nitrophenyl esters is generally slower than with many modern coupling reagents and may take between 2 to 12 hours.[2]

-

Monitor the reaction progress periodically (e.g., every 2 hours) using the Kaiser test.[5] The reaction is complete when the Kaiser test gives a negative result (yellow/colorless beads), indicating the absence of free primary amines.

Washing

-

Once the coupling is complete (negative Kaiser test), drain the coupling solution from the reaction vessel.

-

Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove excess reagents and the p-nitrophenol byproduct.

-

The resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.

Kaiser Test Protocol for Monitoring

Reagents:

-

Solution A: 5 g of ninhydrin in 100 mL of ethanol.

-

Solution B: 80 g of phenol in 20 mL of ethanol.

-

Solution C: 2 mL of 0.001 M KCN in 98 mL of pyridine.

Procedure:

-

Take a small sample of resin beads (10-15 beads) in a small test tube.

-

Add 2-3 drops of each of Solution A, Solution B, and Solution C.

-

Heat the test tube at 100-110°C for 5 minutes.[7]

-

Observe the color of the beads and the solution.

-

Positive Result (Incomplete Coupling): Intense blue/purple color.

-

Negative Result (Complete Coupling): Yellow or colorless.

-

Visualizations

Experimental Workflow

The following diagram illustrates the cyclical workflow for the incorporation of a single amino acid using the this compound protocol in SPPS.

Caption: Boc-SPPS cycle for this compound incorporation.

Logical Relationship of Boc/Bzl Protection Strategy

This diagram shows the orthogonal protection strategy employed in Boc-SPPS, highlighting the differential acid lability of the protecting groups.

Caption: Orthogonality in Boc/Bzl SPPS strategy.

References

Application Notes and Protocols for Boc-Phe-ONp in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and the preparation of shorter peptide segments. The use of N-α-tert-butyloxycarbonyl (Boc) protected amino acids is a well-established strategy in this approach. Boc-L-phenylalanine p-nitrophenyl ester (Boc-Phe-ONp) is an activated form of Boc-L-phenylalanine, designed for the formation of a peptide bond without the need for a separate coupling reagent during the acylation step. The p-nitrophenyl ester group is a good leaving group, facilitating the nucleophilic attack by the amino group of the incoming amino acid ester.

These application notes provide detailed protocols for the use of this compound in the solution-phase synthesis of a dipeptide, covering the key steps of coupling and N-terminal Boc deprotection.

Data Presentation

The following table summarizes representative yields for the key steps in the solution-phase synthesis of a dipeptide using this compound. Actual yields may vary depending on the specific amino acid sequence, reaction conditions, and purification techniques.

| Step | Reaction | Starting Materials | Key Reagents | Solvent | Typical Yield (%) | Typical Purity (%) |

| 1 | Peptide Coupling | This compound, H-Gly-OMe·HCl | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Dimethylformamide (DMF) | 85 - 95 | >90 (crude) |

| 2 | Boc Deprotection | Boc-Phe-Gly-OMe | Trifluoroacetic acid (TFA) or HCl in Dioxane | Dichloromethane (DCM) or Dioxane | >95 | >95 |

| 3 | Purification | Crude Phe-Gly-OMe·TFA | - | Silica Gel Chromatography or RP-HPLC | 70 - 85 (overall) | >98 |

Experimental Protocols

Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes the coupling of this compound with glycine methyl ester (H-Gly-OMe) as a representative example.

Materials:

-

Boc-L-phenylalanine p-nitrophenyl ester (this compound)

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

Neutralization of the Amino Acid Ester:

-

Dissolve glycine methyl ester hydrochloride (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 15 minutes and then at room temperature for 30 minutes to ensure complete neutralization.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Add the neutralized solution of glycine methyl ester from step 1 to the this compound solution.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the this compound spot.

-

-

Work-up and Purification:

-

After the reaction is complete, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-Phe-Gly-OMe.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure dipeptide.

-

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide, Boc-Phe-Gly-OMe.

Materials:

-

Boc-Phe-Gly-OMe

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

OR 4 M Hydrogen Chloride (HCl) in 1,4-dioxane

-

Anhydrous 1,4-dioxane

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure using TFA/DCM:

-

Deprotection Reaction:

-

Dissolve the Boc-protected peptide (Boc-Phe-Gly-OMe) in anhydrous DCM.

-

Add an equal volume of TFA to create a 50% TFA/DCM solution.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the completion of the deprotection by TLC.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the peptide-TFA salt.

-

Collect the precipitate by filtration and wash it with cold diethyl ether.

-

Dry the product under vacuum. The resulting peptide-TFA salt can be used in the next coupling step after neutralization.

-

Procedure using 4M HCl in Dioxane:

-

Deprotection Reaction:

-

Work-up:

-

Upon completion, remove the solvent in vacuo.

-

Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[1]

-

Collect the precipitate by filtration and wash with cold ether.

-

Dry the product under vacuum.

-

Troubleshooting and Side Reactions

-

Incomplete Coupling: If TLC analysis indicates that the coupling reaction is not complete after 24 hours, adding a catalytic amount of 1-Hydroxybenzotriazole (HOBt) can sometimes accelerate the reaction. However, this deviates from the principle of using a pre-activated ester. Alternatively, allowing the reaction to proceed for a longer duration may be necessary.

-

Racemization: While urethane-protected amino acids like Boc-derivatives generally suppress racemization, the risk is not entirely eliminated, especially if a strong base is used in excess or at elevated temperatures.[2] It is advisable to use the stoichiometric amount of a tertiary amine like TEA or the less nucleophilic DIPEA for neutralization and to carry out the reaction at room temperature.

-

O-Acylation: For amino acids with hydroxyl groups in their side chains (e.g., Serine, Threonine, Tyrosine), there is a risk of O-acylation, where the activated Boc-amino acid acylates the side-chain hydroxyl group.[3] This side reaction is more pronounced in the presence of a base. It is crucial to use side-chain protecting groups for such amino acids.

Visualizations

Caption: Workflow for solution-phase dipeptide synthesis using this compound.

Caption: Acid-catalyzed mechanism for the deprotection of the Boc group.

References